molecular formula C10H15N5O B11736672 2-(4-{[(1-methyl-1H-pyrazol-5-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol

2-(4-{[(1-methyl-1H-pyrazol-5-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol

Cat. No.: B11736672
M. Wt: 221.26 g/mol
InChI Key: KLPDTHRWVVGGKW-UHFFFAOYSA-N
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Description

2-(4-{[(1-methyl-1H-pyrazol-5-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol is a compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by the presence of two pyrazole rings connected via an ethan-1-ol linker, with one of the pyrazole rings substituted with a 1-methyl group and an amino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{[(1-methyl-1H-pyrazol-5-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol typically involves the following steps:

    Formation of 1-methyl-1H-pyrazol-5-ylmethylamine: This intermediate can be synthesized by reacting 1-methyl-1H-pyrazole with formaldehyde and ammonium chloride under acidic conditions.

    Coupling Reaction: The intermediate is then coupled with 4-chloro-1H-pyrazole in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the coupling reaction and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the ethan-1-ol linker can be oxidized to form a carbonyl group, resulting in the formation of a ketone or aldehyde derivative.

    Reduction: The compound can undergo reduction reactions, particularly at the pyrazole rings, to form dihydropyrazole derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).

Major Products

    Oxidation: Formation of ketone or aldehyde derivatives.

    Reduction: Formation of dihydropyrazole derivatives.

    Substitution: Formation of N-substituted pyrazole derivatives.

Scientific Research Applications

2-(4-{[(1-methyl-1H-pyrazol-5-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(4-{[(1-methyl-1H-pyrazol-5-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating biochemical pathways. The presence of the pyrazole rings allows for strong interactions with aromatic residues in the active site, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-1H-pyrazol-4-ylmethylamine
  • 4-chloro-1H-pyrazole
  • 1-methyl-1H-pyrazole

Uniqueness

The uniqueness of 2-(4-{[(1-methyl-1H-pyrazol-5-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol lies in its dual pyrazole structure connected by an ethan-1-ol linker. This configuration provides a versatile scaffold for further functionalization and enhances its potential as a bioactive molecule. The presence of both amino and hydroxyl groups allows for diverse chemical modifications, making it a valuable compound in synthetic chemistry and drug development.

Properties

Molecular Formula

C10H15N5O

Molecular Weight

221.26 g/mol

IUPAC Name

2-[4-[(2-methylpyrazol-3-yl)methylamino]pyrazol-1-yl]ethanol

InChI

InChI=1S/C10H15N5O/c1-14-10(2-3-12-14)7-11-9-6-13-15(8-9)4-5-16/h2-3,6,8,11,16H,4-5,7H2,1H3

InChI Key

KLPDTHRWVVGGKW-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)CNC2=CN(N=C2)CCO

Origin of Product

United States

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